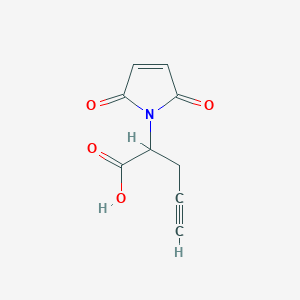

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid

Beschreibung

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is a maleimide-containing compound featuring a pyrrolidine-2,5-dione (maleimide) core conjugated to a pent-4-ynoic acid moiety. The maleimide group enables selective thiol (-SH) reactivity, making it a critical building block for bioconjugation applications, particularly in antibody-drug conjugates (ADCs) and peptide labeling . The pent-4-ynoic acid chain introduces an alkyne group, which can participate in click chemistry reactions for further functionalization.

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)pent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-2-3-6(9(13)14)10-7(11)4-5-8(10)12/h1,4-6H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSUTUWISGBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544622-02-7 | |

| Record name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid typically involves the reaction of maleimide derivatives with acetylenic compounds under specific conditions . One common method includes the use of maleimide and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Analyse Chemischer Reaktionen

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological targets can be explored in the following areas:

- Anticancer Agents : Research indicates that pyrrole derivatives exhibit anticancer properties. The incorporation of the pent-4-ynoic acid moiety may enhance the efficacy of these compounds against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties. Investigating the antibacterial and antifungal potential of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid could lead to new therapeutic agents.

Materials Science

The unique chemical structure allows for potential applications in materials science:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer chemistry. Its reactive alkyne group can facilitate click chemistry reactions, leading to the development of novel polymers with tailored properties.

Biochemistry

In biochemistry, the compound's ability to form stable complexes with biomolecules can be utilized:

- Bioconjugation : The maleimide functionality present in the structure allows for specific conjugation to thiol-containing biomolecules (e.g., proteins), which is valuable in creating targeted drug delivery systems and diagnostic tools.

Wirkmechanismus

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid with structurally or functionally related compounds from the evidence:

Structural and Functional Analysis

Core Reactivity :

- All compounds share the maleimide group, enabling thiol-selective conjugation. However, substitutions on the maleimide ring modulate stability and reactivity. For example, Zhao et al. () introduced 3,4-dibromo substituents to maleimide, enhancing stability against retro-Michael reactions in physiological conditions . In contrast, ADC1730 and the target compound use unmodified maleimide, prioritizing rapid cysteine binding .

Linker Design: The target compound’s pent-4-ynoic acid chain provides a short alkyne spacer for azide-alkyne cycloaddition (e.g., with azide-functionalized drugs). ADC1730 incorporates a phenylacetamide-valine-alanine-p-aminobenzyloxycarbonyl (PAB) linker, which is protease-cleavable for controlled drug release . Maleimide-DOTA-GA uses a tetraazacyclododecane (DOTA) macrocycle for metal chelation, diverging from drug-delivery applications to diagnostic imaging .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~193 g/mol) suggests superior solubility in organic solvents compared to larger constructs like ADC1730 (506.56 g/mol) or Maleimide-DOTA-GA (598.60 g/mol). This makes it advantageous for synthetic flexibility but less suitable for direct in vivo use without further conjugation .

Applications :

- ADC Development : ADC1730 and similar derivatives are optimized for ADCs, balancing stability and cleavability .

- Imaging : Maleimide-DOTA-GA prioritizes chelation capacity for gadolinium or radioisotopes, enabling dual-functionality in imaging and therapy .

- Site-Specific Conjugation : Zhao’s dibrominated maleimide (DBM) with PEG-disulfide linkers minimizes off-target binding, addressing heterogeneity issues in traditional ADCs .

Research Findings and Trends

- Stability Enhancements : Dibromination of maleimide (as in ) reduces hydrolysis and improves serum stability, a critical advancement over classical maleimides .

- Multifunctionality: Compounds like Maleimide-DOTA-GA demonstrate the trend toward dual-purpose agents (e.g., theranostics), combining targeting (maleimide) and imaging (DOTA) .

- Click Chemistry Integration : The alkyne group in the target compound and Zhao’s DBM derivative highlights the growing use of bioorthogonal chemistry for modular conjugate assembly .

Biologische Aktivität

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 197.19 g/mol

- CAS Number : 57078-99-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : It has been noted for its cytotoxic effects against various cancer cell lines.

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, which is a crucial mechanism for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Apoptosis Induction | Induces programmed cell death in tumor cells | |

| Cell Cycle Arrest | Affects cell cycle progression |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against leukemia cell lines such as HL60 and K562. The IC50 values indicate a potent effect compared to standard chemotherapeutics.

- A study reported that the compound induced apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell cycle arrest in the S phase .

- Mechanistic Insights :

Discussion

The findings suggest that this compound holds promise as a potential therapeutic agent in oncology. Its mechanisms of inducing apoptosis and inhibiting key signaling pathways are particularly noteworthy. However, further research is needed to fully elucidate its pharmacokinetics and long-term effects in vivo.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified under GHS as acutely toxic (Category 4), skin corrosive (Category 2), and a respiratory irritant (Category 3). Use PPE including nitrile gloves, lab coats, and safety goggles .

- Exposure Control : Work under fume hoods to avoid inhalation of aerosols. Implement engineering controls (e.g., local exhaust ventilation) and monitor air quality .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek immediate medical attention .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyrrolidine-dione ring and pent-4-ynoic acid backbone. Compare chemical shifts with similar dioxopyrrole derivatives .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O) at ~1700–1750 cm and alkyne (C≡C) stretches at ~2100–2260 cm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (expected ) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and reaction optimization of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key steps like cyclization or alkyne functionalization .

- Condition Optimization : Use software (e.g., Gaussian, ORCA) to simulate solvent effects, temperature, and catalyst interactions. Validate predictions with small-scale experiments .

- Data Integration : Combine computational outputs (activation energies, transition states) with experimental kinetic data to refine reaction mechanisms .

Q. What statistical approaches resolve contradictions in synthetic yield data for this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature). For example, a 2 factorial design identifies interactions between reaction time and solvent polarity .

- Response Surface Methodology (RSM) : Optimize conflicting parameters (e.g., purity vs. yield) via central composite designs. Analyze variance (ANOVA) to prioritize significant factors .

- Error Analysis : Compare replicates under identical conditions to distinguish systemic errors (e.g., impurities) from random variability .

Q. How can toxicity risks be mitigated during scaled-up synthesis?

- Methodological Answer :

- Alternative Solvents : Replace volatile organic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to reduce inhalation hazards .

- Process Intensification : Use continuous-flow reactors to minimize exposure time and improve heat transfer, reducing decomposition-related byproducts .

- Waste Management : Implement adsorption columns (e.g., activated carbon) to capture residual compound from effluents .

Q. What strategies validate the compound’s bioactivity while addressing structural instability?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the dioxopyrrole ring). Use HPLC-MS to monitor decomposition products .

- Bioassay Design : Pair in vitro assays (e.g., enzyme inhibition) with stability-matched controls. Pre-incubate the compound under assay conditions to account for time-dependent degradation .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester-protected derivatives) to isolate bioactive moieties from unstable regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.